2-Adamantyl-1-benzyloxy-4-bromobenzene
Overview
Description
2-Adamantyl-1-benzyloxy-4-bromobenzene is an organic compound with the chemical formula C23H25BrO. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure, and contains a benzyloxy group and a bromine atom attached to a benzene ring.
Mechanism of Action
General Information
“2-Adamantyl-1-benzyloxy-4-bromobenzene” is an organic compound with the chemical formula C23H25BrO . It is a member of the family of adamantyl derivatives. Adamantane is a white crystalline solid, which consists of four fused cyclohexane rings in a rigid, three-dimensional arrangement. The adamantyl group is a bulky and rigid molecule that imparts unique properties, such as high thermal stability, high chemical resistance, and low toxicity, to the compounds that contain it.
Physical and Chemical Properties
“this compound” is a white crystalline solid that is poorly soluble in water but readily soluble in organic solvents. It has a melting point of 161-164°C and a boiling point of 428°C. It is a brominated benzene derivative, which exhibits a range of chemical properties, such as high reactivity, good thermal stability, and low toxicity. The compound can undergo a range of chemical reactions, such as halogenation, oxidation, and reduction, which can modify its physical and chemical properties.
Synthesis and Characterization
Preparation Methods
2-Adamantyl-1-benzyloxy-4-bromobenzene can be synthesized through several synthetic routes. A common method involves the reaction of adamantane with benzyl bromide to produce 2-adamantane-1-bromobenzyl, followed by an oxidation reaction to obtain the final product . The reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, or carbon disulfide, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Chemical Reactions Analysis
2-Adamantyl-1-benzyloxy-4-bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-Adamantyl-1-benzyloxy-4-bromobenzene has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various adamantane derivatives and benzyl ether compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Comparison with Similar Compounds
2-Adamantyl-1-benzyloxy-4-bromobenzene can be compared with other similar compounds, such as:
1-Adamantyl-1-benzyloxy-4-bromobenzene: Similar structure but with different substitution patterns.
2-Adamantyl-1-benzyloxy-4-chlorobenzene: Similar structure with chlorine instead of bromine.
2-Adamantyl-1-benzyloxy-4-fluorobenzene: Similar structure with
Properties
IUPAC Name |
2-(5-bromo-2-phenylmethoxyphenyl)adamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrO/c24-20-6-7-22(25-14-15-4-2-1-3-5-15)21(13-20)23-18-9-16-8-17(11-18)12-19(23)10-16/h1-7,13,16-19,23H,8-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYFIKGHAJXZFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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